molecular formula C8H5ClN2O2S B122766 Quinoxaline-5-sulfonyl chloride CAS No. 844646-88-4

Quinoxaline-5-sulfonyl chloride

Cat. No.: B122766
CAS No.: 844646-88-4
M. Wt: 228.66 g/mol
InChI Key: NAKORIYAIZIQHQ-UHFFFAOYSA-N
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Description

Quinoxaline-5-sulfonyl chloride is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyrazine ring. This compound is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in various chemical processes. Quinoxaline derivatives are widely recognized for their biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .

Scientific Research Applications

Safety and Hazards

Quinoxaline-5-sulfonyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . The synthesis of quinoxalines under transition-metal-free conditions is a promising area of research . Future developments are expected to focus on the synthesis of quinoxalines using green chemistry and cost-effective methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with chlorosulfonic acid. For instance, methoxyphenyl quinoxaline can be treated with chlorosulfonic acid to yield this compound . The reaction is generally carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorosulfonation processes, where quinoxaline derivatives are reacted with chlorosulfonic acid in the presence of suitable solvents and catalysts. The process parameters, such as temperature, reaction time, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .

Comparison with Similar Compounds

Uniqueness: Quinoxaline-5-sulfonyl chloride is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives with diverse biological activities. Its ability to undergo substitution and reduction reactions makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

quinoxaline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKORIYAIZIQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582120
Record name Quinoxaline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844646-88-4
Record name Quinoxaline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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